molecular formula C19H19NO6S2 B2767129 Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate CAS No. 2097873-08-8

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate

Cat. No.: B2767129
CAS No.: 2097873-08-8
M. Wt: 421.48
InChI Key: TXERQIBLCABTPX-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate is a complex organic compound that features a unique combination of furan, thiophene, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Sulfamoyl Intermediate: This step involves the reaction of 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine with sulfamoyl chloride under basic conditions to form the sulfamoyl intermediate.

    Esterification: The intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens, sulfonyl chlorides, and other electrophiles

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups makes it a versatile component in material science.

Mechanism of Action

The mechanism by which Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[2-(furan-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate: Lacks the thiophene ring, which may alter its chemical and biological properties.

    Methyl 3-{[2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate:

    Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-4-methoxybenzoate: Contains a carbamoyl group instead of a sulfamoyl group, which can influence its chemical behavior and biological activity.

Uniqueness

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate is unique due to the presence of both furan and thiophene rings, along with the sulfamoyl and methoxybenzoate groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 3-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S2/c1-24-17-6-5-13(19(21)25-2)10-18(17)28(22,23)20-11-15(14-7-9-27-12-14)16-4-3-8-26-16/h3-10,12,15,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXERQIBLCABTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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